![molecular formula C16H19N B13172035 3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
3-[3-(2-Methylphenyl)propyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Methylphenyl)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline moiety substituted with a 3-(2-methylphenyl)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylphenyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylpropyl bromide with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(2-methylphenyl)propionitrile, in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for the selective reduction of the nitrile group to an amine, yielding the desired product.
化学反応の分析
Types of Reactions
3-[3-(2-Methylphenyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-[3-(2-Methylphenyl)propyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[3-(2-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
3-Methyl-N-(3-phenylpropyl)aniline: Similar structure but with a different substitution pattern on the aromatic ring.
2-Methylphenylpropylamine: Lacks the aniline moiety but shares the 2-methylphenylpropyl group.
Uniqueness
3-[3-(2-Methylphenyl)propyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
3-[3-(2-methylphenyl)propyl]aniline |
InChI |
InChI=1S/C16H19N/c1-13-6-2-3-9-15(13)10-4-7-14-8-5-11-16(17)12-14/h2-3,5-6,8-9,11-12H,4,7,10,17H2,1H3 |
InChIキー |
DGVRHEVQSUDMPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCCC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


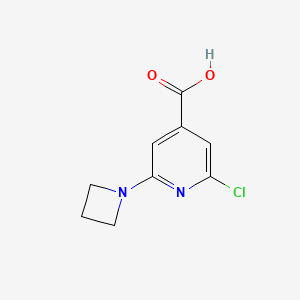
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
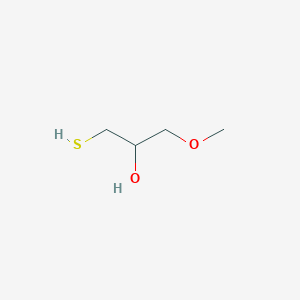
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
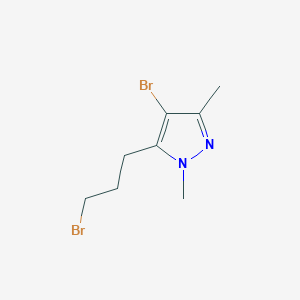
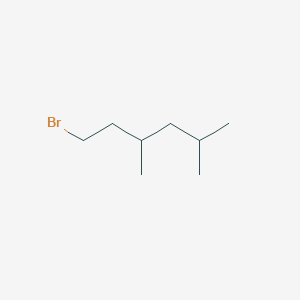
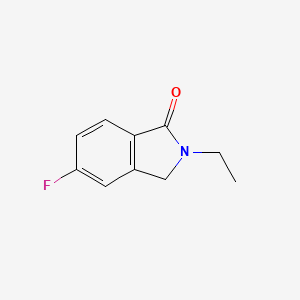

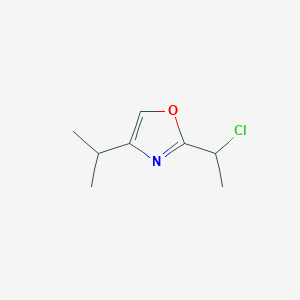
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)
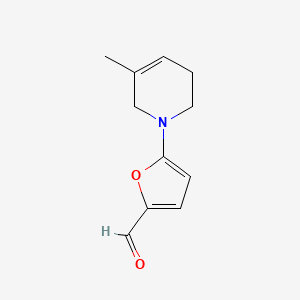

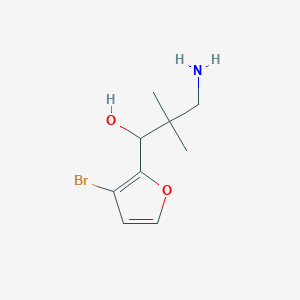
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
